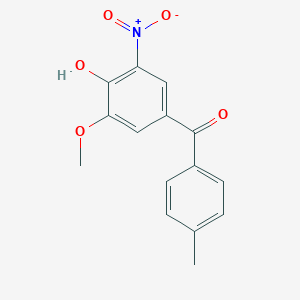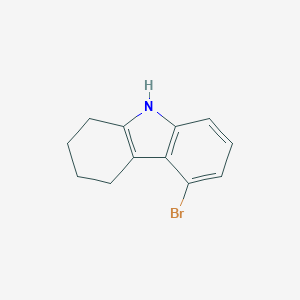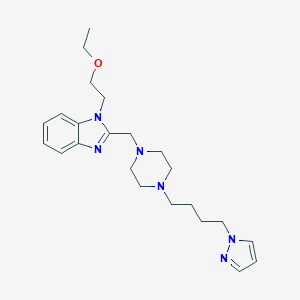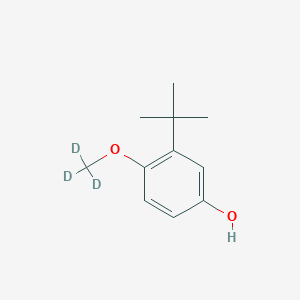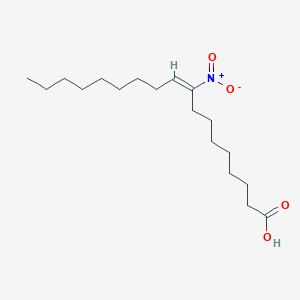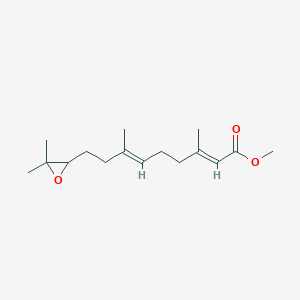
Juvenate
説明
Juvenate, also known as juvenoids, are a class of chemical compounds that mimic the action of insect juvenile hormones. These hormones are crucial for the growth and development of insects, and by mimicking them, juvenoids can disrupt the life cycle of insects, making them promising agents for pest management. The research on juvenoids has explored various types, including wax-like esteric juvenogens and glycosidic juvenogens, which have shown potential in controlling pests like blowflies, termites, and aphids .
Synthesis Analysis
The synthesis of juvenoids involves creating analogues of the natural juvenile hormones found in insects. Methods for synthesizing these compounds have been extensively studied, with a focus on the 2,4-dienoate class, oxa and aza derivatives, and cyclic and heterocyclic compounds. These synthesized juvenoids display selective activity towards various insect forms . Additionally, the synthesis of carbamate series of juvenoids has been achieved by varying the O-alkyl substituents, leading to compounds with high biological activity and selectivity .
Molecular Structure Analysis
The molecular structure of juvenoids is designed to mimic the juvenile hormone of insects. For instance, the carbamate series of juvenoids have a specific structure where the O-alkyl substituent of the carbamate moiety is varied to achieve different biological effects . Steroidal conjugates have also been synthesized, where juvenoids are attached to steroidal structures to modify their physicochemical properties and enhance their biological activity .
Chemical Reactions Analysis
Juvenoids undergo various chemical reactions, particularly enzymatic hydrolysis, when they enter an insect's body. This process releases the biologically active juvenile hormone analogues that disrupt the insect's development. The rate of enzymatic hydrolysis can be controlled by modifying the juvenoid's structure, such as the acyl component in juvenogen esters . The synthesis of labelled juvenoids, like W328, involves multiple steps and can be used to track the juvenoid's fate in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of juvenoids are crucial for their function as insect growth regulators. For example, juvenogen esters are environmentally stable, non-volatile, and semi-solid waxes, which can be modified to achieve different levels of polarity and volatility . The synthesis of optically active, branched juvenoids from geraniol demonstrates the importance of stereochemistry in the biological activity of these compounds . Additionally, the synthesis of juvenoids with the 3,3-dimethylcyclohexane system has led to compounds with specific morphogenetic activities10.
科学的研究の応用
Field
The specific scientific field is Dermatology and Cosmetology .
Application
Juvenate is used in the development of anti-aging skincare products . These products are designed to combat the signs of aging skin, such as wrinkles, loss of elasticity, and dryness .
Method
Juvenate products are formulated with eight to ten clinically-proven active ingredients, each at optimal strength for maximum efficacy . These ingredients are combined with an enhanced delivery system to ensure they reach the areas of the skin that need them most .
Results
Clinical trials have shown several benefits of using Juvenate products, including increased growth of collagen and elastin, stimulation and renewal of deep skin cells, increased skin flexibility, soothing and repairing of damaged and post-treatment skin, increased hydration levels, smoothing of age lines and wrinkles, firming and lifting of sagging skin, plumping of hollow skin, acid mantle repair, improved functional and structural strength of the skin, protection from free radicals that cause premature aging, and increased penetration of active ingredients .
Cellular Aging Reversal
Field
The specific scientific field is Regenerative Medicine and Gerontology .
Application
A chemical method to rejuvenate cells, bringing them to a more youthful state, has been introduced by scientists at Harvard Medical School, which could potentially lead to whole-body rejuvenation .
Method
This discovery builds on the finding that the expression of specific genes, known as Yamanaka factors, can transform adult cells into induced pluripotent stem cells (iPSCs) .
Results
The researchers have introduced the first chemical method to rejuvenate cells, bringing them to a more youthful state . This revolutionary approach offers a potential alternative to gene therapy for age reversal .
特性
IUPAC Name |
methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMXSGZTCGLHZ-ZPLWXOMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033769 | |
| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Juvenate | |
CAS RN |
24198-95-6, 5255-04-9 | |
| Record name | Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl farnesoate 10,11-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemic juvenile hormone III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



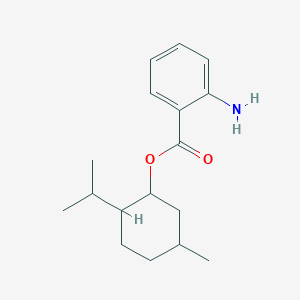
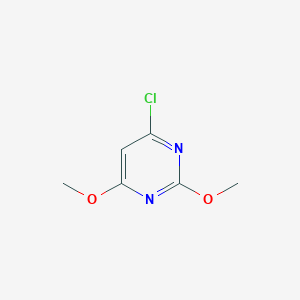

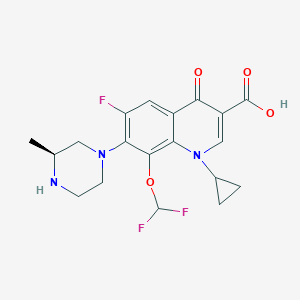

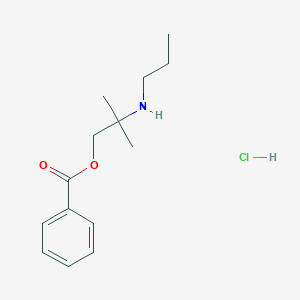

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
